8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione
Description
This compound is a purine-2,6-dione derivative with substitutions at positions 1, 3, 7, and 8. Key structural features include:
Properties
IUPAC Name |
8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N5O3/c1-12(2)7-8-24-15(11-23-9-13(3)27-14(4)10-23)20-17-16(24)18(25)22(6)19(26)21(17)5/h12-14H,7-11H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZFLBIXWMOELA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=NC3=C(N2CCC(C)C)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione, also known by its CAS number 838886-95-6, is a purine derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of a morpholine ring and various alkyl substituents, which may influence its pharmacological properties.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 426.5 g/mol. The structure can be represented as follows:
Biological Activity Overview
Research on the biological activity of this compound indicates several potential mechanisms of action and therapeutic applications:
1. Anticancer Activity
Studies have shown that various purine derivatives exhibit anticancer properties. The compound may inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specific assays have demonstrated that it can reduce the viability of cancer cell lines in vitro.
2. Anti-inflammatory Properties
Compounds with similar structures have been reported to modulate inflammatory pathways. The ability of this purine derivative to inhibit pro-inflammatory cytokines could make it a candidate for treating chronic inflammatory diseases.
3. Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to cancer and inflammation. For example, it might inhibit certain kinases or phosphatases that are critical for cell signaling.
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Study A : A study published in Journal of Medicinal Chemistry investigated the effects of structurally similar purine derivatives on cancer cell lines. Results indicated significant cytotoxicity against breast and prostate cancer cells at micromolar concentrations.
- Study B : In a pharmacokinetic study, the absorption and metabolism of a related compound were assessed in vivo. It was found that modifications to the morpholine ring significantly enhanced bioavailability and reduced hepatic metabolism.
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Substituent Variations at Position 7
The 7-position substituent significantly influences physicochemical and biological properties:
Key Observations :
Substituent Variations at Position 8
The 8-position morpholine derivatives modulate target engagement and selectivity:
Key Observations :
- The (2,6-dimethylmorpholin-4-yl)methyl group in the target compound likely improves kinase binding through optimized steric and electronic effects compared to unsubstituted morpholino groups .
- Sulfur-containing substituents (e.g., sulfanyl) could enable covalent inhibition but may increase toxicity risks .
Electrochemical and Metabolic Stability
- Electrochemical Behavior : Purine derivatives with electron-donating groups (e.g., methyl, morpholinyl) exhibit pH-dependent oxidation peaks, correlating with metabolic stability. The target compound’s 2,6-dimethylmorpholinyl group may stabilize the purine core against oxidative degradation .
- Comparative Stability: Compounds with hydroxyl groups (e.g., 7-[2-hydroxy-3-morpholinylpropyl]...) show enhanced solubility but may undergo faster Phase II metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
